molecular formula C8H17NO B1463376 2-(Diethylamino)-2-methylpropanal CAS No. 16042-94-7

2-(Diethylamino)-2-methylpropanal

Cat. No.: B1463376
CAS No.: 16042-94-7
M. Wt: 143.23 g/mol
InChI Key: KBDNYPYQLYSNHO-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-methylpropanal is an organic compound with the molecular formula C8H17NO. It is a tertiary amine aldehyde, characterized by the presence of a diethylamino group and a methyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-2-methylpropanal typically involves the alkylation of diethylamine with 2-chloro-2-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aldehyde group. The general reaction scheme is as follows:

[ \text{Diethylamine} + \text{2-Chloro-2-methylpropanal} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as tertiary amines can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-2-methylpropanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 2-(Diethylamino)-2-methylpropanoic acid.

    Reduction: 2-(Diethylamino)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-methylpropanal involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The compound’s reactivity is influenced by the electron-donating effects of the diethylamino group, which can stabilize reaction intermediates.

Comparison with Similar Compounds

    2-(Diethylamino)ethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    2-(Diethylamino)ethyl methacrylate: Contains a methacrylate ester group instead of an aldehyde group.

    2-(Diethylamino)acetaldehyde: Similar structure but with a shorter carbon chain.

Uniqueness: 2-(Diethylamino)-2-methylpropanal is unique due to the presence of both a tertiary amine and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

2-(Diethylamino)-2-methylpropanal is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. This compound is characterized by its unique structure, which includes a diethylamino group and a propanal backbone. Its biological activity is of significant interest, particularly in pharmaceutical research and development due to its potential applications as a chemical intermediate.

The compound's structure influences its reactivity and biological interactions. The presence of the diethylamino group enhances solubility in biological systems, which is crucial for its pharmacological effects. The compound is flammable and potentially toxic, necessitating careful handling in laboratory settings.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Pharmacological Potential : The compound has been explored for its interactions with various biological targets, including receptors involved in neurotransmission and metabolic processes.
  • Toxicity Studies : Due to its potential toxicity, studies have been conducted to assess its safety profile and effects on different organ systems.

Interaction Studies

Interaction studies are essential for understanding the compound's effects on biological systems. These studies typically focus on:

  • Enzyme Inhibition : Investigating how the compound may inhibit or modulate enzyme activity, which can have implications for metabolic pathways.
  • Receptor Binding : Assessing the binding affinity of this compound to various receptors, including adrenergic and cholinergic receptors.

Case Studies

A notable case study involved the evaluation of a related compound's cardioprotective effects against toxicity induced by 5-fluorouracil (5-FU). While this study did not focus directly on this compound, it highlights the importance of similar compounds in therapeutic contexts. The study reported significant reductions in cardiac enzyme levels (CK-MB, troponin I) following treatment with the test compound, indicating potential protective mechanisms against drug-induced toxicity .

Research Findings

Recent findings suggest that compounds structurally related to this compound may exhibit beneficial biological activities. For example:

  • Cardioprotective Effects : Compounds with similar structures have shown promise in protecting cardiac tissues from damage induced by chemotherapeutic agents.
  • Metabolic Modulation : There is evidence that such compounds can influence lipid metabolism and hepatic enzyme activity, which could be relevant for conditions like hyperlipidemia or fatty liver disease .

Comparative Analysis

The following table summarizes some structural analogs of this compound and their unique features:

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)-2-methylpropanalC₆H₁₃NOContains dimethyl instead of diethyl groups
3-(Diethylamino)-3-methylpropanalC₈H₁₇NOMethyl group on a different carbon
N,N-Diethyl-3-hydroxybutyramideC₉H₁₉N₃OFeatures an amide group instead of an aldehyde

This comparative analysis illustrates the diversity among compounds related to this compound, emphasizing how slight structural variations can lead to different biological activities.

Properties

IUPAC Name

2-(diethylamino)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-9(6-2)8(3,4)7-10/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDNYPYQLYSNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902741
Record name NoName_3293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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